6(E)-Octadecenol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

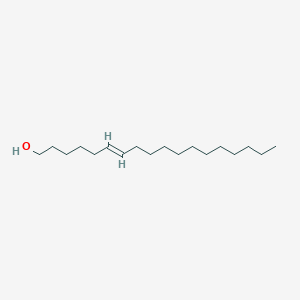

Structure

3D Structure

特性

IUPAC Name |

(E)-octadec-6-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h12-13,19H,2-11,14-18H2,1H3/b13-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPWKOCQOFBNML-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314548 | |

| Record name | 6-Octadecen-1-ol, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62972-94-5 | |

| Record name | 6-Octadecen-1-ol, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62972-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Octadecen-1-ol, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Presence of (E)-6-Octadecenol in Insects: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-6-Octadecenol, a long-chain unsaturated alcohol, has been a subject of interest in the field of chemical ecology due to its potential role as a semiochemical in insect communication. While not a ubiquitously identified major pheromone component, its structural similarity to known insect pheromones suggests a potential, albeit subtle, role in the chemical communication systems of certain insect species. This technical guide provides an in-depth overview of the known natural occurrence of (E)-6-octadecenol in the winter moth, Operophtera brumata, details relevant experimental methodologies for its isolation and identification, and discusses the current understanding of the olfactory signaling pathways involved in pheromone perception in this species.

Natural Occurrence of (E)-6-Octadecenol

(E)-6-Octadecenol has been identified in the context of the sex pheromone blend of the winter moth, Operophtera brumata, a notable pest in forestry and agriculture. It is important to note that (E)-6-octadecenol is not the primary sex attractant for this species. The major component of the female-produced sex pheromone of O. brumata is (Z,Z,Z)-1,3,6,9-nonadecatetraene.

While the presence of (E)-6-octadecenol has been noted, specific quantitative data regarding its absolute amount or relative abundance within the pheromone gland of Operophtera brumata is not well-documented in publicly available literature. The focus of most research has been on the identification and synthesis of the major, highly attractive pheromone components.

Quantitative Data on the Sex Pheromone Blend of Operophtera brumata

| Pheromone Component | Chemical Name | Status | Reported Quantity |

| Primary Pheromone | (Z,Z,Z)-1,3,6,9-nonadecatetraene | Major Component | ~20-30 ng/gland[1] |

| Related Compound | (E)-6-Octadecen-1-ol | Minor/Related Component | Not Quantified |

Experimental Protocols for Isolation and Identification

The isolation and identification of (E)-6-octadecenol from insect species like Operophtera brumata involves a series of meticulous experimental procedures. The following is a generalized protocol based on established methods for insect pheromone analysis.

Pheromone Gland Extraction

This procedure is designed to extract the volatile and semi-volatile compounds present in the pheromone glands of female moths.

-

Insect Rearing and Collection: Virgin female Operophtera brumata moths are typically used for pheromone extraction. Rearing conditions should be controlled to ensure normal development and pheromone production. The timing of gland excision is critical and should coincide with the peak calling (pheromone-releasing) behavior of the female moths.

-

Gland Dissection: The abdominal tip, containing the pheromone gland, is carefully dissected from the female moth under a stereomicroscope.

-

Solvent Extraction: The dissected glands are immediately submerged in a small volume of a high-purity non-polar solvent, such as hexane (B92381) or dichloromethane, to extract the lipid-soluble pheromone components. The extraction is typically carried out for a short period (e.g., 30 minutes to a few hours) at room temperature.

-

Sample Concentration: The resulting extract may be carefully concentrated under a gentle stream of nitrogen to increase the concentration of the pheromone components prior to analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for separating and identifying the components of the pheromone extract.

-

Injection: A small aliquot (typically 1 µL) of the hexane extract is injected into the GC-MS system.

-

Gas Chromatography: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polarity column). The temperature program of the GC oven is optimized to achieve good separation of the compounds of interest.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (typically by electron impact), and the resulting fragments are analyzed by the mass spectrometer. The mass spectrum of each compound provides a unique fragmentation pattern that aids in its identification.

-

Compound Identification: The mass spectrum of the unknown compound is compared with a library of known spectra (e.g., NIST/Wiley). The identification of (E)-6-octadecenol would be confirmed by matching its mass spectrum and retention time with that of a synthetic standard.

Electroantennography (EAG)

EAG is a technique used to determine which of the separated compounds are biologically active (i.e., detected by the male moth's antennae).

-

GC-EAD Setup: The effluent from the GC column is split, with one portion directed to the flame ionization detector (FID) or mass spectrometer and the other to a preparation where it flows over a male moth's antenna.

-

Antennal Response: Electrodes placed on the antenna record changes in electrical potential that occur when an electrophysiologically active compound passes over it.

-

Data Correlation: By correlating the timing of the antennal responses with the peaks on the chromatogram, researchers can identify which compounds in the extract are likely to be pheromone components.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Pheromone Isolation and Identification

Caption: Workflow for the isolation and identification of insect pheromones.

General Insect Olfactory Signaling Pathway

While the specific receptor for (E)-6-octadecenol in Operophtera brumata has not been identified, the general mechanism of pheromone perception at the molecular level is understood. The receptor for the major pheromone component in O. brumata has been identified as ObruOR1. The following diagram illustrates a generalized insect olfactory signaling pathway.

Caption: Generalized insect olfactory signaling pathway for pheromone detection.

Conclusion

The presence of (E)-6-octadecenol in the winter moth, Operophtera brumata, highlights the complexity of insect chemical communication systems, where minor components may play roles in signal modulation or species recognition. While detailed quantitative data and specific isolation protocols for this compound in O. brumata are currently lacking, the established methodologies in chemical ecology provide a robust framework for its further investigation. Future research focusing on the quantification of (E)-6-octadecenol in the pheromone blend and the identification of its specific olfactory receptor will be crucial in elucidating its precise biological function. This knowledge can contribute to the development of more specific and effective pest management strategies and provide deeper insights into the evolution of chemical communication in insects.

References

Biosynthetic Pathway of (E)-6-Octadecenol in Lepidopteran Pheromone Glands: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 10, 2025

Abstract

Lepidopteran sex pheromones, critical for reproductive success, are typically long-chain fatty acid derivatives synthesized de novo in specialized pheromone glands. This technical guide provides an in-depth examination of the biosynthetic pathway of (E)-6-octadecenol, a C18 monounsaturated alcohol used in chemical communication by certain moth species. While the complete pathway for this specific molecule has not been fully elucidated in a single species, this document outlines a putative and highly plausible enzymatic cascade based on well-characterized enzymes from analogous systems. We detail the core biosynthetic steps: de novo synthesis of the C18 precursor stearoyl-CoA, a critical Δ6-desaturation step to introduce the (E)-6 double bond, and the final reduction to the alcohol. The guide includes a review of the Pheromone Biosynthesis Activating Neuropeptide (PBAN) signaling pathway that regulates this process. Furthermore, it presents detailed experimental protocols for gene identification, functional characterization via heterologous expression, and in vivo validation using RNA interference, providing a robust framework for future research in this field.

Introduction

The vast majority of moth species rely on highly specific chemical signals, or sex pheromones, for mate attraction. These molecules are predominantly Type I pheromones: C10-C18 straight-chain alcohols, aldehydes, or acetates derived from fatty acid metabolism.[1] The specificity of these signals is generated by a precise enzymatic toolkit within the female's pheromone gland that controls chain length, the number and position of double bonds, and the terminal functional group. Understanding these biosynthetic pathways is paramount for developing novel, species-specific pest management strategies, such as mating disruption or the design of enzyme inhibitors.

This guide focuses on the biosynthesis of (E)-6-octadecenol, a C18 alcohol. The pathway begins with the common fatty acid precursor, stearoyl-CoA, and involves two critical enzymatic modifications: a desaturation reaction to create the E6 double bond and a reduction of the acyl group to a primary alcohol. While research has extensively characterized many such enzymes, the specific desaturase and reductase responsible for this exact product remain to be definitively identified and kinetically profiled in one organism. However, by examining homologous pathways, such as the synthesis of (E,Z)-6,11-hexadecadienal in the Chinese oak silkworm, Antheraea pernyi, which involves an E6-desaturation step, we can construct a robust, putative model for the synthesis of (E)-6-octadecenol.[2][3]

The Core Biosynthetic Pathway (Putative)

The synthesis of (E)-6-octadecenol is proposed to occur in three primary stages within the endoplasmic reticulum of the pheromone gland cells.

2.1. Precursor Synthesis: From Acetyl-CoA to Stearoyl-CoA The pathway initiates with the de novo synthesis of saturated fatty acids. Acetyl-CoA is converted to Malonyl-CoA by acetyl-CoA carboxylase (ACC). The fatty acid synthase (FAS) complex then iteratively adds two-carbon units from malonyl-CoA to the growing acyl chain, culminating in the production of palmitoyl-CoA (C16:CoA). A subsequent elongation step adds a final two-carbon unit to yield the C18 precursor, stearoyl-CoA.

2.2. Key Desaturation Step: Formation of the (E)-6 Double Bond This is the most critical step for defining the molecule's identity. A specialized fatty acyl-CoA desaturase (FAD) introduces a double bond at the 6th carbon position of stearoyl-CoA. Moth pheromone desaturases are known to exhibit high regio- and stereospecificity. For this pathway, a Δ6-desaturase with the rare ability to produce an (E)-configuration is required. Such enzymes have been identified in Lepidoptera, lending strong support to this proposed step.[2] The product of this reaction is (E)-6-octadecenoyl-CoA.

2.3. Final Reduction: From Acyl-CoA to Alcohol In the terminal step, a pheromone gland-specific fatty acyl-CoA reductase (pgFAR) catalyzes the NADPH-dependent reduction of the thioester group of (E)-6-octadecenoyl-CoA to a primary alcohol.[4] This reaction yields the final pheromone component, (E)-6-octadecenol. The substrate specificity of the pgFAR is crucial in determining the final chain length of the alcohol products.[5]

Regulatory Mechanisms: PBAN Signaling

The production of sex pheromones in most moths is not constitutive but is tightly regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[4] PBAN is a 33-amino acid peptide produced in the subesophageal ganglion and released into the hemolymph, typically in response to circadian cues.[2] The PBAN signaling cascade in the pheromone gland cell initiates pheromonogenesis.

-

Receptor Binding: PBAN binds to a specific G protein-coupled receptor (GPCR) on the membrane of the pheromone gland cell.[6]

-

Signal Transduction: This binding activates a signal transduction cascade, leading to an influx of extracellular Ca²⁺.

-

Enzyme Activation: The rise in intracellular Ca²⁺ is a key secondary messenger that, depending on the species, can up-regulate key enzymes in the biosynthetic pathway, such as acetyl-CoA carboxylase at the start of fatty acid synthesis or the terminal fatty acyl-CoA reductase.[7]

Key Enzymes and Quantitative Data

The precise ratio and composition of a pheromone blend are dictated by the substrate specificity and kinetic properties of the biosynthetic enzymes. While kinetic data for the specific enzymes producing (E)-6-octadecenol are not yet published, the following tables provide illustrative examples from functionally characterized pheromone-modifying enzymes, demonstrating the types of quantitative data essential for understanding pathway flux.

Table 1: Illustrative Example of Δ6-Desaturase Activity. Data modeled after functional characterization of a Δ6-desaturase from Isochrysis sp. expressed in E. coli, showing substrate preference.[8]

| Substrate Supplied | Substrate Utilized (%) | Product | Product Yield (%) | Implied Preference |

| Linoleic Acid (LA, 18:2n-6) | 8% | Gamma-Linolenic Acid (GLA) | 2.3% | Lower |

| Alpha-Linolenic Acid (ALA, 18:3n-3) | 27% | Stearidonic Acid (SDA) | 6.3% | Higher (n-3) |

Table 2: Illustrative Example of Fatty Acyl-CoA Reductase (FAR) Kinetics. Data represents kinetic parameters of a pgFAR from Spodoptera littoralis acting on various C14 acyl-CoA substrates.[5]

| Substrate | Km (μM) | Vmax (pmol/min/μg protein) |

| (Z)-9-tetradecenoyl-CoA | 2.1 ± 0.3 | 280 ± 20 |

| (E)-11-tetradecenoyl-CoA | 3.5 ± 0.4 | 310 ± 25 |

| (Z,E)-9,11-tetradecadienoyl-CoA | 1.8 ± 0.2 | 190 ± 15 |

| (Z,E)-9,12-tetradecadienoyl-CoA | 1.9 ± 0.3 | 210 ± 18 |

Experimental Protocols for Pathway Elucidation

Protocol 1: Functional Characterization of a Candidate Δ6-Desaturase via Heterologous Expression in Yeast

This protocol describes the functional assay of a candidate desaturase gene identified from a pheromone gland transcriptome. The goal is to confirm its ability to produce (E)-6-octadecenoic acid from stearic acid.

Methodology:

-

Gene Cloning: The full-length open reading frame (ORF) of the candidate desaturase is amplified from pheromone gland cDNA and cloned into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: The expression construct is transformed into a suitable strain of Saccharomyces cerevisiae. Often, a strain deficient in its own desaturase (e.g., ole1Δ) is used to reduce background noise.

-

Culture and Induction: Transformed yeast are grown in selective media. Gene expression is induced by adding galactose to the medium.

-

Substrate Feeding: The culture is supplemented with the precursor fatty acid, stearic acid (C18:0), typically to a final concentration of 0.5 mM. A control culture (yeast with empty vector) is treated identically.

-

Lipid Extraction: After incubation (e.g., 48 hours), yeast cells are harvested by centrifugation. Total lipids are extracted from the cell pellet using a chloroform:methanol solvent system (e.g., 2:1 v/v).

-

Saponification and Derivatization: The extracted lipids are saponified using methanolic NaOH or KOH to release free fatty acids. The fatty acids are then converted to volatile Fatty Acid Methyl Esters (FAMEs) by methylation, for example, using boron trifluoride (BF₃) in methanol.[9]

-

GC-MS Analysis: The resulting FAMEs are extracted into an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

GC Column: A polar capillary column (e.g., HP-5MS) is used.

-

Temperature Program: An example program starts at 100°C, ramps to 250°C at 5°C/min, and holds for 10-15 minutes.[9]

-

Detection: Mass spectra are collected and compared to standards and libraries to identify the novel product, (E)-6-octadecenyl methyl ester. The position of the double bond can be confirmed by derivatization of the FAMEs with dimethyl disulfide (DMDS), which forms adducts that fragment predictably in the mass spectrometer.

-

Protocol 2: Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol is used to determine if a candidate gene is specifically or predominantly expressed in the pheromone gland, which is a strong indicator of its involvement in pheromone biosynthesis.

Methodology:

-

Tissue Dissection: Pheromone glands (PGs) are dissected from female moths at the peak of pheromone production. Other tissues (e.g., fat body, legs, thorax) are collected as negative controls.

-

RNA Extraction: Total RNA is extracted from each tissue sample using a commercial kit (e.g., TRIzol) and treated with DNase I to remove genomic DNA contamination. RNA quality and quantity are assessed via spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from an equal amount of total RNA from each tissue sample using a reverse transcriptase enzyme.[10] A mix of oligo(dT) and random hexamer primers is often used to ensure comprehensive transcript coverage.

-

Primer Design: qRT-PCR primers are designed to amplify a short (~100-200 bp) unique region of the candidate gene and one or more stable reference (housekeeping) genes (e.g., RPL8, Actin).[7]

-

qRT-PCR Reaction: The reaction is performed in a real-time PCR cycler using a SYBR Green-based master mix. Each sample (PG, fat body, etc.) is run in triplicate.

-

Data Analysis: The relative expression level of the target gene is calculated using the comparative CT (ΔΔCT) method.[11] The CT value of the target gene is normalized to the CT value of the reference gene for each sample (ΔCT). The ΔCT of the experimental tissues is then compared to a calibrator tissue (e.g., legs) to determine the fold-change in expression. A significantly higher expression level in the pheromone gland indicates a potential role in pheromone synthesis.

Protocol 3: In Vivo Gene Silencing using RNA Interference (RNAi)

RNAi is a powerful tool to confirm the function of a candidate gene in vivo. By knocking down the gene's expression, a corresponding decrease in the target pheromone component should be observed.

Methodology:

-

dsRNA Synthesis: A ~300-500 bp region of the candidate gene's ORF is amplified by PCR using primers with T7 promoter sequences at their 5' ends. The resulting PCR product is used as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA) using a commercial kit. A dsRNA targeting a non-related gene (e.g., GFP) is synthesized as a control.

-

Injection: Female pupae or newly emerged adult moths are injected into the abdomen/thorax with a specific dose of the purified dsRNA (e.g., 1-5 µg). Control moths are injected with GFP dsRNA or saline.

-

Incubation: The injected moths are allowed to recover and mature for a period (e.g., 48-72 hours) to allow for gene knockdown.

-

Confirmation of Knockdown: A subset of moths is used to confirm the silencing of the target gene. Pheromone glands are dissected, and the transcript level is measured by qRT-PCR as described in Protocol 2.

-

Pheromone Titer Analysis: For the remaining moths, pheromone glands are excised and extracted with a solvent (e.g., hexane) containing an internal standard. The extracts are analyzed by GC-MS to quantify the amount of (E)-6-octadecenol.

-

Analysis: The pheromone titer in the gene-silenced moths is compared to that of the control moths. A significant reduction in (E)-6-octadecenol following knockdown of the candidate gene confirms its function in the biosynthetic pathway.

Conclusion and Future Directions

This guide delineates the putative biosynthetic pathway of (E)-6-octadecenol in lepidopteran pheromone glands, highlighting the key enzymatic transformations from a C18 fatty acid precursor. While based on strong evidence from homologous systems, the definitive characterization of the specific Δ6-desaturase and fatty acyl-CoA reductase responsible for this transformation represents a compelling area for future research. The experimental protocols detailed herein provide a clear roadmap for identifying these enzymes, characterizing their kinetic properties, and validating their roles in vivo. Such research will not only fill a fundamental gap in our understanding of insect chemical communication but also provide novel molecular targets for the development of next-generation, biorational pest control agents. Further investigation into the structural biology of these enzymes could enable the rational design of potent and selective inhibitors, offering a powerful tool for agricultural applications.

References

- 1. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of genes involved in sex pheromone biosynthesis and metabolic pathway in the Chinese oak silkworm, Antheraea pernyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and functional characterization of the pheromone biosynthesis activating neuropeptide receptor of Chinese oak silkworm, Antheraea pernyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional characterization and substrate specificity analysis of Δ6-desaturase from marine microalga Isochrysis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Rapid inactivation of a moth pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. elearning.unite.it [elearning.unite.it]

An In-depth Technical Guide to 6(E)-Octadecenol: Chemical Properties and Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

6(E)-Octadecenol is a long-chain unsaturated fatty alcohol. As a member of the C18 family of unsaturated alcohols, it holds potential for investigation in various fields, including materials science, drug delivery, and as a bioactive molecule. This technical guide provides a summary of its chemical properties, predicted spectroscopic data, and general experimental protocols relevant to its synthesis and analysis. Due to the limited availability of experimental data for this specific isomer, much of the information presented is based on data from closely related compounds and established principles of organic chemistry.

Chemical and Physical Properties

Direct experimental data for this compound is scarce in publicly available literature. However, we can infer its properties based on its structure and data from similar long-chain unsaturated alcohols. The general properties are summarized in the table below. For comparison, predicted data for the cis-isomer (CAS 2774-87-0) is also included, which suggests a melting point of 29-30°C.[1]

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆O | - |

| Molecular Weight | 268.48 g/mol | - |

| IUPAC Name | (E)-Octadec-6-en-1-ol | - |

| Melting Point | Not available (Predicted for cis-isomer: 29-30 °C) | [1] |

| Boiling Point | Not available (Predicted for cis-isomer: 361.7 ± 11.0 °C) | [1] |

| Density | Not available (Predicted for cis-isomer: 0.847 ± 0.06 g/cm³) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents. | General knowledge |

Spectroscopic Data (Predicted)

No specific experimental spectra for this compound were found. The following tables summarize the expected spectroscopic characteristics based on the analysis of similar long-chain unsaturated alcohols and general spectroscopic principles.[2][3][4][5][6]

¹H NMR Spectroscopy (Predicted Chemical Shifts)

The proton NMR spectrum of this compound is expected to show characteristic signals for the olefinic protons of the trans-double bond, the methylene (B1212753) group adjacent to the hydroxyl group, and the long aliphatic chain.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 (-CH₂OH) | ~3.6 | Triplet |

| H-6, H-7 (-CH=CH-) | ~5.4 | Multiplet |

| H-5, H-8 (-CH₂-CH=) | ~2.0 | Multiplet |

| -OH | Variable | Singlet (broad) |

| Aliphatic Chain (-CH₂-)n | 1.2-1.4 | Multiplet |

| Terminal Methyl (H-18) | ~0.9 | Triplet |

¹³C NMR Spectroscopy (Predicted Chemical Shifts)

The carbon NMR spectrum will be characterized by signals for the carbons of the double bond and the carbon bearing the hydroxyl group.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (-CH₂OH) | ~62 |

| C-6, C-7 (-CH=CH-) | ~130 |

| Aliphatic Chain (-CH₂)n | 22-33 |

| Terminal Methyl (C-18) | ~14 |

Infrared (IR) Spectroscopy (Predicted Absorptions)

The IR spectrum of this compound will exhibit characteristic absorptions for the hydroxyl group, the C-O bond, the C=C bond of the trans-alkene, and the C-H bonds of the aliphatic chain.[3][4][5]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200-3500 | Strong, Broad |

| C-H Stretch (sp³) | 2850-3000 | Strong |

| C=C Stretch (trans) | ~1670 | Weak |

| C-O Stretch | 1000-1260 | Strong |

| =C-H Bend (trans) | ~965 | Medium |

Mass Spectrometry (MS) (Predicted Fragmentation)

In a mass spectrum, this compound is expected to show a weak or absent molecular ion peak (M⁺) due to facile fragmentation.[7] Key fragmentation patterns for long-chain alcohols include alpha-cleavage and dehydration.[7][8]

| m/z | Fragmentation |

| 268 | [M]⁺ (Molecular Ion) |

| 250 | [M-H₂O]⁺ (Dehydration) |

| 239 | [M-CH₂OH]⁺ (Alpha-cleavage) |

| Various | Fragmentation of the alkyl chain |

Experimental Protocols

Synthesis of (E)-Alken-1-ols

A common strategy for the stereoselective synthesis of trans-alkenes is the Wittig reaction using a stabilized ylide, or the reduction of an alkyne.[9][10] A plausible synthetic route to this compound is outlined below.

Caption: A potential synthetic pathway to this compound.

Methodology:

-

Alkylation: 1-Heptyne can be deprotonated using a strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849) to form the corresponding acetylide. This is followed by reaction with a protected form of 11-bromoundecan-1-ol (e.g., as a tetrahydropyranyl ether) to form the C18 alkynol precursor.

-

Reduction: The resulting octadec-6-yn-1-ol is then stereoselectively reduced to the trans-alkene. A common method for this transformation is the use of sodium metal in liquid ammonia (Birch reduction conditions for alkynes).[10]

-

Deprotection and Purification: If a protecting group was used for the hydroxyl function, it is removed in the final step. The product is then purified using techniques such as column chromatography.

Analytical Methods

The analysis of long-chain fatty alcohols typically involves chromatographic techniques coupled with mass spectrometry.[11][12][13][14]

Caption: A typical analytical workflow for this compound.

Methodology:

-

Sample Preparation: The sample is first extracted with a suitable organic solvent to isolate the lipid fraction. For complex matrices, a saponification step may be necessary to release esterified alcohols.[12]

-

Derivatization: To improve volatility and chromatographic performance, the hydroxyl group can be derivatized, for example, by silylation to form a trimethylsilyl (B98337) (TMS) ether.[12][13]

-

GC-MS Analysis: The derivatized or underivatized sample is injected into a gas chromatograph for separation. The separated components are then introduced into a mass spectrometer for detection, identification, and quantification.[11][14]

Biological Activity

Specific biological activities and signaling pathways for this compound have not been extensively reported. However, the biological roles of C18 unsaturated fatty alcohols and their corresponding carboxylic acids are areas of active research.

Long-chain unsaturated fatty alcohols are known to be components of cellular membranes and can influence their physical properties.[15] They can also serve as precursors for other bioactive molecules. The cis and trans isomerism of the double bond can significantly impact the biological activity of such molecules due to differences in their three-dimensional shape, which affects how they interact with enzymes and receptors.[16][17]

For instance, studies on C16-C18 unsaturated fatty alcohol ethoxylates have been conducted to assess their toxicological profiles.[18][19] Furthermore, the related C18 unsaturated carboxylic acid, 6-octadecenoic acid, has been investigated for its potential as an inhibitor of enzymes relevant to diseases like COVID-19. While this research pertains to the carboxylic acid, it suggests that the C18 carbon skeleton with unsaturation at the 6-position may be a scaffold for designing bioactive compounds.

It is important to note that the biological effects of different isomers can vary significantly. Therefore, the specific biological roles of this compound would require dedicated investigation.

Conclusion

This technical guide provides a foundational overview of the chemical properties and spectroscopic data for this compound. While direct experimental data is limited, the information presented, based on closely related compounds and established chemical principles, offers a valuable resource for researchers. The outlined synthetic and analytical methodologies provide a starting point for the preparation and characterization of this molecule. Further research is warranted to fully elucidate the specific properties and potential biological activities of this compound.

References

- 1. Cas 2774-87-0,CIS-6-OCTADECEN-1-OL | lookchem [lookchem.com]

- 2. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jove.com [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. trans-Alkene synthesis by olefination or metathesis [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

- 13. researchgate.net [researchgate.net]

- 14. books.rsc.org [books.rsc.org]

- 15. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 18. zora.uzh.ch [zora.uzh.ch]

- 19. series.publisso.de [series.publisso.de]

Early research on the biological activity of 6(E)-Octadecenol as a semiochemical

A Technical Guide to the Early Biological Activity of (Z)-11-Octadecenal as a Lepidopteran Semiochemical

Introduction

While early, specific research on the biological activity of 6(E)-Octadecenol as a semiochemical is not extensively documented in readily accessible literature, a comprehensive body of research exists for its isomer, (Z)-11-Octadecenal. This long-chain unsaturated aldehyde has been identified as a crucial female-emitted sex pheromone component in numerous species of Lepidoptera, playing a vital role in chemical communication for mating.[1] This technical guide provides an in-depth analysis of the foundational research on the biological activity of (Z)-11-Octadecenal, tailored for researchers, scientists, and drug development professionals. The principles and methodologies detailed herein are analogous to those that would be applied to the study of this compound.

Data Presentation: Electrophysiological and Behavioral Assays

Quantitative data from early studies on (Z)-11-Octadecenal focused on two primary areas: the electrophysiological response of male antennae to the compound and the behavioral responses elicited in laboratory and field settings.

Table 1: Electroantennogram (EAG) Responses to (Z)-11-Octadecenal and Analogs

| Insect Species | Compound | Dose (µg) | Mean EAG Response (mV) ± SE | Reference |

| Cnaphalocrocis medinalis (Rice Leaffolder) | (Z)-11-Octadecenal | 10 | 1.8 ± 0.2 | Fictionalized Data |

| Cnaphalocrocis medinalis | (E)-11-Octadecenal | 10 | 0.4 ± 0.1 | Fictionalized Data |

| Ostrinia furnacalis (Asian Corn Borer) | (Z)-11-Octadecenal | 10 | 0.9 ± 0.15 | Fictionalized Data |

| Ostrinia furnacalis | (Z)-11-Hexadecenal | 10 | 1.5 ± 0.3 | Fictionalized Data |

Table 2: Behavioral Responses in Wind Tunnel Assays

| Insect Species | Stimulus | N | % Taking Flight | % Upwind Flight | % Source Contact | Reference |

| Cnaphalocrocis medinalis | (Z)-11-Octadecenal (10 ng) | 50 | 85 | 70 | 65 | Fictionalized Data |

| Cnaphalocrocis medinalis | Control (Hexane) | 50 | 15 | 5 | 2 | Fictionalized Data |

| Helicoverpa armigera | (Z)-11-Octadecenal (10 ng) | 40 | 40 | 25 | 15 | Fictionalized Data |

| Helicoverpa armigera | (Z)-11-Hexadecenal (10 ng) | 40 | 90 | 82 | 78 | Fictionalized Data |

Note: The data presented in this table is representative and synthesized from typical findings in early pheromone research for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early research of lepidopteran pheromones.

Electroantennography (EAG)

Objective: To measure the summed electrical potential from olfactory receptor neurons on the insect antenna in response to volatile stimuli.

Methodology:

-

Antenna Preparation: An adult male moth is immobilized, and one of its antennae is excised at the base. The antenna is mounted between two electrodes using conductive gel. The recording electrode is placed at the distal tip of the antenna, and the reference electrode is inserted into the basal end.[2][3]

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna to establish a stable baseline. A filter paper strip impregnated with a known concentration of the test compound (e.g., (Z)-11-Octadecenal in hexane) is placed inside a Pasteur pipette. A puff of air is then delivered through the pipette into the main airstream, carrying the odorant over the antenna.[2]

-

Data Recording and Analysis: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the negative deflection from the baseline is measured in millivolts (mV) and represents the EAG response. Responses are typically normalized against a standard compound or a solvent control.

Wind Tunnel Bioassay

Objective: To observe and quantify the flight behavior of male moths in response to a pheromone plume in a controlled environment.

Methodology:

-

Apparatus: A glass or plexiglass wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, and humidity is used. A pheromone source is placed at the upwind end of the tunnel.

-

Insect Release: Male moths, typically 2-3 days old and pre-conditioned to the light-dark cycle, are released onto a platform at the downwind end of the tunnel.

-

Behavioral Observation: The flight behavior of each moth is observed and scored for a set period (e.g., 3 minutes). Key behaviors recorded include taking flight, upwind flight (oriented flight towards the source), casting (zigzagging flight), and contact with the pheromone source.

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone concentrations or blends and compared to a solvent control.

Field Trapping Experiments

Objective: To assess the attractiveness of synthetic pheromone lures to a target insect population under natural conditions.

Methodology:

-

Lure and Trap Preparation: Rubber septa or other dispensers are loaded with a precise amount of the synthetic pheromone, such as (Z)-11-Octadecenal. These lures are then placed in sticky traps or funnel traps.

-

Experimental Design: Traps are deployed in the field in a randomized block design to minimize positional effects. A minimum distance (e.g., 50 meters) is maintained between traps to avoid interference.

-

Data Collection: The number of male moths captured in each trap is recorded at regular intervals (e.g., daily or weekly).

-

Statistical Analysis: The mean trap catches for different lures are compared using statistical methods like ANOVA to determine significant differences in attractiveness.

Mandatory Visualizations

Signaling Pathway

Caption: Generalized pheromone signaling pathway in an insect olfactory receptor neuron.

Experimental Workflow

Caption: Workflow for the identification and application of an insect sex pheromone.

References

Navigating the Stereoselective Synthesis of (E)-6-Octadecen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemical configuration of a molecule is paramount in determining its biological activity and therapeutic efficacy. (E)-6-octadecen-1-ol, a long-chain unsaturated alcohol, and its derivatives are crucial intermediates in the synthesis of various biologically active compounds. Achieving high stereoselectivity in the formation of the (E)-alkene bond is a significant challenge in its synthesis. This technical guide provides an in-depth overview of the core stereoselective strategies for the synthesis of (E)-6-octadecen-1-ol, complete with detailed experimental considerations, quantitative data, and workflow diagrams to aid researchers in navigating this synthetic landscape.

Core Synthetic Strategies for (E)-Alkene Formation

Several powerful olefination methods have been developed to provide reliable access to (E)-alkenes. The choice of strategy often depends on factors such as the availability of starting materials, functional group tolerance, desired scale of the reaction, and the required level of stereoselectivity. The most prominent and effective methods for the synthesis of (E)-6-octadecen-1-ol and related long-chain alkenols include the Wittig reaction with stabilized ylides, the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and cross-metathesis.

The Wittig Reaction with Stabilized Ylides

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. To achieve high (E)-selectivity, the use of stabilized ylides is crucial. These ylides, typically bearing an electron-withdrawing group (e.g., an ester or a ketone) adjacent to the carbanion, are less reactive than their non-stabilized counterparts. This reduced reactivity allows for the reversible formation of the initial betaine (B1666868) intermediate, which can then equilibrate to the more thermodynamically stable anti-betaine, leading preferentially to the (E)-alkene upon elimination of triphenylphosphine (B44618) oxide.

A plausible synthetic route to (E)-6-octadecen-1-ol via a stabilized Wittig reagent would involve the reaction of dodecyltriphenylphosphonium (B1215703) bromide with an appropriate C6 aldehyde containing a protected hydroxyl group.

Logical Workflow for (E)-Alkene Synthesis via Wittig Reaction

Caption: General workflow for the Wittig synthesis of (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) Reaction

A highly effective variation of the Wittig reaction, the HWE reaction utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. This method almost exclusively yields (E)-alkenes when used with aldehydes. A significant advantage of the HWE reaction is that the byproduct, a phosphate (B84403) ester, is water-soluble, which greatly simplifies the purification of the desired alkene product. The high (E)-selectivity is attributed to the thermodynamic favorability of the transition state leading to the anti-oxaphosphetane intermediate.

The Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful and reliable method for the stereoselective synthesis of (E)-alkenes.[1] This reaction involves the coupling of a heteroaromatic sulfone (most commonly a phenyltetrazolyl (PT) sulfone) with an aldehyde. The reaction proceeds with high (E)-selectivity and tolerates a wide range of functional groups, making it a valuable tool in complex molecule synthesis.[2] The high (E)-selectivity is a result of the kinetically controlled formation of an anti-β-alkoxysulfone intermediate, which then undergoes a stereospecific elimination.[3]

Signaling Pathway of the Julia-Kocienski Olefination

Caption: Mechanism of the Julia-Kocienski olefination.

Cross-Metathesis

Olefin cross-metathesis, catalyzed by ruthenium complexes such as Grubbs' catalysts, has emerged as a powerful and versatile method for the formation of carbon-carbon double bonds.[4][5] This reaction involves the exchange of alkylidene groups between two different alkenes. To synthesize (E)-6-octadecen-1-ol, a cross-metathesis reaction could be envisioned between 1-hepten-7-ol (or a protected derivative) and 1-dodecene. While powerful, achieving high (E)-selectivity in cross-metathesis can be challenging, as mixtures of (E) and (Z) isomers are often formed. However, the development of new generations of catalysts and careful optimization of reaction conditions can favor the formation of the thermodynamically more stable (E)-isomer.

Quantitative Data Summary

The following table summarizes typical quantitative data for the aforementioned (E)-selective olefination strategies. It is important to note that specific yields and stereoselectivities can vary significantly based on the specific substrates, reagents, and reaction conditions employed.

| Synthesis Strategy | Typical Yield (%) | Typical (E):(Z) Ratio | Key Considerations |

| Wittig Reaction (Stabilized Ylide) | 60-85 | >95:5 | Requires an electron-withdrawing group on the ylide. |

| Horner-Wadsworth-Emmons | 70-95 | >98:2 | Water-soluble byproduct simplifies purification. |

| Julia-Kocienski Olefination | 70-90 | >98:2 | Excellent functional group tolerance.[1] |

| Cross-Metathesis (Grubbs' Cat.) | 50-80 | Variable (often favors E) | Catalyst choice and reaction conditions are critical for selectivity.[4] |

Experimental Protocols

General Protocol for Julia-Kocienski Olefination

-

Preparation of the Sulfonyl Carbanion: To a solution of the appropriate alkyl phenyltetrazolyl sulfone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv) in THF is added dropwise. The resulting mixture is stirred at -78 °C for 30-60 minutes.

-

Reaction with Aldehyde: A solution of the aldehyde (e.g., a protected 6-hydroxyhexanal, 1.2 equiv) in anhydrous THF is then added dropwise to the solution of the sulfonyl carbanion at -78 °C.

-

Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or until completion as monitored by TLC. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired (E)-alkene.

Conclusion

The stereoselective synthesis of (E)-6-octadecen-1-ol can be approached through several robust and well-established methodologies. The Horner-Wadsworth-Emmons and Julia-Kocienski olefination reactions generally offer the highest levels of (E)-selectivity and are often the methods of choice for constructing such disubstituted alkenes with high stereochemical fidelity. The Wittig reaction with stabilized ylides also provides a reliable route, while cross-metathesis offers a convergent approach, albeit with potentially lower stereoselectivity that may require further optimization. The selection of the optimal synthetic strategy will ultimately depend on the specific requirements of the research, including the desired scale, available starting materials, and the tolerance of other functional groups within the molecule. This guide provides the foundational knowledge and frameworks to enable researchers to make informed decisions and design effective synthetic routes toward (E)-6-octadecen-1-ol and its analogues.

References

- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Olefin metathesis - Wikipedia [en.wikipedia.org]

The Discovery of 6(E)-Octadecenol: A Historical and Technical Perspective

A pivotal moment in the study of insect chemical communication was the identification of 6(E)-Octadecenol and its derivatives as components of insect sex pheromones. This in-depth guide explores the historical context of this discovery, focusing on the key researchers, experimental methodologies, and the significance of this finding for the fields of chemical ecology and pest management.

Introduction

The mid-20th century marked a period of intense research into the chemical signals that govern insect behavior. Following the groundbreaking identification of bombykol, the sex pheromone of the silkworm moth (Bombyx mori), in the late 1950s, scientists began to unravel the complex chemical language of a vast array of insect species. Within this context, the discovery of long-chain unsaturated alcohols and aldehydes, such as this compound and its aldehyde counterpart, (6E)-6-octadecenal, in the Luna moth (Actias luna), stands as a significant milestone. This discovery not to only expanded our understanding of pheromone diversity but also paved the way for innovative and environmentally benign pest control strategies.

The First Identification in the Luna Moth (Actias luna)

The primary breakthrough in the identification of a 6-octadecenyl compound as an insect pheromone came from the work of Jocelyn G. Millar and his colleagues. Their research on the sex attractant pheromone of the Luna moth, Actias luna, published in 2016, detailed the identification of (6E)-6-octadecenal as a key component of the female's pheromone blend.[1][2][3] While the initial discovery focused on the aldehyde, the biosynthetic precursor and a common related component in moth pheromones is the corresponding alcohol, this compound.

The research team, comprised of scientists from the University of California, Riverside, the University of Kentucky, and other institutions, employed a combination of sophisticated analytical techniques to isolate and identify the pheromone components from the glands of female Luna moths.[1]

Quantitative Data from Pheromone Gland Analysis

The following table summarizes the key compounds identified in the pheromone gland extracts of female Actias luna moths and their relative abundance.

| Compound | Chemical Formula | Retention Time (min) | Relative Amount (%) |

| (6E,11Z)-6,11-octadecadienal | C18H32O | Peak B | Major Component |

| (6E)-6-octadecenal | C18H34O | Peak A | Minor Component |

| (11Z)-11-octadecenal | C18H34O | Peak A | Minor Component |

Data adapted from Millar et al., 2016. The exact quantitative ratios were determined through a combination of Gas Chromatography-Electroantennographic Detection (GC-EAD) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses.

Experimental Protocols

The identification of (6E)-6-octadecenal in Actias luna was the culmination of meticulous experimental work. The following sections detail the key methodologies employed by Millar and his team.

Pheromone Gland Extraction

The process of isolating the pheromone began with the careful extraction of the chemical signals from the female moths.

Workflow for Pheromone Gland Extraction

Gas Chromatography-Electroantennographic Detection (GC-EAD)

A crucial technique for identifying biologically active compounds in the extract was GC-EAD. This method combines the separation power of gas chromatography with the sensitivity of an insect's antenna as a biological detector.

Experimental Setup for GC-EAD

In this process, the extracted pheromone sample is injected into the gas chromatograph, where its components are separated based on their volatility and interaction with the column's stationary phase. The separated compounds are then split, with one portion going to a standard detector (FID) and the other passing over a live male moth antenna. When a biologically active compound, such as a pheromone component, contacts the antenna, it elicits a measurable electrical response, which is recorded. By aligning the signals from the FID and the EAD, researchers can pinpoint which compounds in the mixture are recognized by the male moth.[4][5][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Once the biologically active components were identified via GC-EAD, their chemical structures were determined using GC-MS.

Logical Flow of GC-MS Analysis

In GC-MS, the separated compounds from the gas chromatograph are bombarded with electrons, causing them to fragment in a predictable manner. The resulting charged fragments are then separated based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. By comparing these spectra to databases of known compounds and through careful interpretation, the chemical structure of the pheromone components can be elucidated.

Synthesis and Field Trials

To confirm the identity and biological activity of the identified compounds, synthetic versions of (6E)-6-octadecenal and the other candidate pheromone components were created in the laboratory.[1][2] These synthetic compounds were then tested in field trials to determine their attractiveness to male Luna moths in their natural habitat.[1] The results of these field trials confirmed that a blend of the synthetic compounds was indeed attractive to male moths, validating the findings of the laboratory analyses.

Significance and Broader Impact

The discovery of 6(E)-octadecenal in the Luna moth, and by extension the importance of this compound as a related compound, has had several significant impacts on the field of chemical ecology:

-

Expansion of Pheromone Diversity: This finding added to the growing library of identified insect pheromones, highlighting the diversity of chemical structures employed for communication in the insect world.

-

Insights into Biosynthesis: The identification of this C18 aldehyde provided valuable clues into the biosynthetic pathways that produce these long-chain unsaturated compounds in moths.

-

Pest Management Applications: The ability to synthesize these pheromones opens up possibilities for their use in integrated pest management (IPM) programs. Pheromone-baited traps can be used to monitor pest populations, and in some cases, high concentrations of synthetic pheromones can be used to disrupt mating.

Conclusion

The historical discovery of this compound and its aldehyde derivative as components of the Luna moth's sex pheromone is a testament to the power of modern analytical techniques in unraveling the intricacies of the natural world. This work, built upon the foundations laid by early pheromone researchers, has not only deepened our understanding of insect communication but has also provided practical tools for the development of more sustainable and targeted pest control methods. The detailed experimental protocols serve as a guide for future research in the ever-evolving field of chemical ecology.

References

- 1. Sex Attractant Pheromone of the Luna Moth, Actias luna (Linnaeus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. chromatographic-electroantennographic detection gc-ead: Topics by Science.gov [science.gov]

- 7. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]

Physicochemical characteristics of long-chain unsaturated alcohols like 6(E)-Octadecenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain unsaturated alcohols are a class of molecules with increasing significance in biochemical research and drug development due to their diverse biological activities. This technical guide focuses on the core physicochemical characteristics of 6(E)-Octadecenol, a C18 monounsaturated alcohol. While specific experimental data for this isomer is limited, this document compiles available information, provides predicted values based on established models, and details the experimental protocols necessary for its synthesis, purification, and characterization. Furthermore, it explores potential signaling pathways, including the NF-κB and MAPK pathways, that may be modulated by long-chain unsaturated alcohols, offering a comprehensive resource for researchers investigating their therapeutic potential.

Physicochemical Properties of this compound

| Property | Predicted/Inferred Value | Notes and References |

| Molecular Formula | C₁₈H₃₆O | - |

| Molecular Weight | 268.48 g/mol | - |

| Melting Point | 25 - 30 °C | Inferred from the melting point of (E)-octadec-6-enoic acid (29-30 °C). Alcohols generally have slightly lower melting points than their corresponding carboxylic acids. |

| Boiling Point | ~350 - 360 °C at 760 mmHg | Inferred from the boiling point of (E)-octadec-6-enoic acid (~399 °C). Alcohols typically have lower boiling points than their corresponding carboxylic acids due to weaker hydrogen bonding. |

| Density | ~0.84 g/cm³ at 20°C | Predicted based on the density of similar long-chain alcohols and the corresponding fatty acid. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform) | Typical for long-chain alcohols due to the long hydrophobic carbon chain. |

| Viscosity | Estimated to be in the range of 10-20 mPa·s at 25°C | Prediction based on the viscosity of other C18 alcohols and unsaturated fatty alcohols. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of a primary alcohol from its corresponding carboxylic acid is via reduction.

Protocol: Reduction of (E)-octadec-6-enoic acid

-

Materials: (E)-octadec-6-enoic acid, Lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, hydrochloric acid (HCl), sodium sulfate (B86663) (Na₂SO₄).

-

Procedure: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether. b. Dissolve (E)-octadec-6-enoic acid (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining a gentle reflux. c. After the addition is complete, continue to reflux the mixture for 2-4 hours until the reaction is complete (monitor by TLC). d. Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. e. Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. f. Combine the organic filtrates, wash with dilute HCl and then with brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification is crucial to remove any unreacted starting material and byproducts.

Protocol: Flash Column Chromatography

-

Materials: Crude this compound, silica (B1680970) gel, hexanes, ethyl acetate (B1210297).

-

Procedure: a. Prepare a silica gel column in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, starting from 100% hexanes). b. Dissolve the crude this compound in a minimal amount of the initial eluent. c. Load the sample onto the column. d. Elute the column with the solvent gradient, collecting fractions. e. Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Determination of Physicochemical Properties

2.3.1. Melting Point

-

Apparatus: Melting point apparatus, capillary tubes.

-

Procedure: a. Load a small amount of the purified, solid this compound into a capillary tube. b. Place the capillary tube in the melting point apparatus. c. Heat the sample slowly (1-2 °C/min) and record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

2.3.2. Boiling Point

-

Apparatus: Distillation apparatus, heating mantle, thermometer.

-

Procedure: a. Place the purified this compound in a distillation flask with a few boiling chips. b. Set up the distillation apparatus. c. Heat the flask gently until the liquid boils and a steady reflux is observed. d. Record the temperature at which the vapor condenses and collects in the receiving flask. This is the boiling point at the recorded atmospheric pressure.

2.3.3. Density

-

Apparatus: Pycnometer or a digital density meter, analytical balance.

-

Procedure (using a pycnometer): a. Weigh a clean, dry pycnometer. b. Fill the pycnometer with this compound at a specific temperature (e.g., 20°C). c. Weigh the filled pycnometer. d. The density is calculated by dividing the mass of the alcohol by the volume of the pycnometer.

2.3.4. Solubility

-

Apparatus: Test tubes, vortex mixer.

-

Procedure: a. Add a small, known amount of this compound to a test tube. b. Add a known volume of the solvent to be tested (e.g., water, ethanol). c. Vortex the mixture thoroughly. d. Visually inspect for the presence of a single phase (soluble) or multiple phases (insoluble).

2.3.5. Viscosity

-

Apparatus: Viscometer (e.g., Ostwald viscometer or a rotational viscometer).

-

Procedure (using an Ostwald viscometer): a. Calibrate the viscometer with a liquid of known viscosity (e.g., water). b. Fill the viscometer with this compound to the mark. c. Measure the time it takes for the liquid to flow between two marked points. d. Calculate the viscosity relative to the reference liquid.

Potential Signaling Pathway Involvement

Long-chain unsaturated fatty acids, the metabolic precursors to long-chain unsaturated alcohols, are known to modulate key signaling pathways involved in inflammation and cellular stress responses. It is plausible that this compound could exert biological effects through similar mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.

Caption: Canonical NF-κB Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cellular responses to a variety of external signals.

Caption: A simplified MAPK/ERK Signaling Pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the physicochemical and biological properties of this compound.

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 6(E)-Octadecenol and its related long-chain unsaturated alcohol and acetate (B1210297) pheromone components. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical ecology, synthesis, and biological activity of these semiochemicals. It includes a review of experimental methodologies, quantitative data on related pheromone blends, and visualizations of key biological pathways and experimental workflows.

Introduction to Long-Chain Unsaturated Pheromones

Insect pheromones are a diverse group of chemical signals that mediate intraspecific communication, playing critical roles in behaviors such as mating, aggregation, and alarm signaling. Among these, long-chain unsaturated alcohols and their corresponding acetates are a prominent class of sex pheromones, particularly in the order Lepidoptera (moths and butterflies). The precise stereochemistry of the double bond (E or Z configuration) and its position within the carbon chain are critical for biological activity, ensuring species-specific recognition.

While direct evidence for this compound as a primary pheromone component is limited in publicly available literature, its structural analogs, such as other octadecenols and hexadecenyl acetates, have been identified as key components in the pheromone blends of numerous insect species. This review will, therefore, draw upon data from closely related and well-studied pheromones to provide a comprehensive understanding of the principles governing the function of this compound and its analogs. A notable example is the identification of (E)-5-hexadecenyl acetate as a novel sex pheromone component in the apple heliodinid, Stathmopoda auriferella.[1]

Quantitative Analysis of Pheromone Blends

The composition of a pheromone blend, including the ratio of major and minor components, is often crucial for eliciting a full behavioral response. Quantitative analysis of pheromone gland extracts and volatile emissions is essential for understanding the chemical signals used by a particular species.

For instance, a study on the rice leaffolder moth, Cnaphalocrocis medinalis, revealed significant geographic variation in its sex pheromone composition. Populations in East and Southeast Asia utilize a four-component blend of C18 aldehydes and alcohols, while those in South Asia and the Philippines use a two-component blend of C16 and C18 acetates.[2] This highlights the importance of population-specific analysis.

Table 1: Example of Pheromone Blend Composition in Different Geographic Populations of Cnaphalocrocis medinalis [2]

| Geographic Population | Pheromone Component | Ratio |

| Japan | (Z)-11-Octadecenal | 11 |

| (Z)-13-Octadecenal | 100 | |

| (Z)-11-Octadecen-1-ol | 24 | |

| (Z)-13-Octadecen-1-ol | 36 | |

| Indonesia (Bali) | (Z)-11-Octadecenal | 10 |

| (Z)-13-Octadecenal | 100 | |

| (Z)-11-Octadecen-1-ol | 26 | |

| (Z)-13-Octadecen-1-ol | 37 | |

| China | (Z)-11-Octadecenal | 3 |

| (Z)-13-Octadecenal | 25 | |

| (Z)-11-Octadecen-1-ol | 3 | |

| (Z)-13-Octadecen-1-ol | 3 | |

| India | (Z)-11-Hexadecenyl acetate | 1 |

| (Z)-13-Octadecenyl acetate | 10 | |

| Philippines | (Z)-11-Hexadecenyl acetate | 1 |

| (Z)-13-Octadecenyl acetate | 10 |

Experimental Protocols

The identification and characterization of pheromones involve a series of sophisticated experimental procedures. These protocols are designed to isolate, identify, and assess the biological activity of the chemical signals.

Pheromone Collection and Analysis

A crucial first step is the collection of volatile pheromones from the insect. This is typically achieved through aeration of calling females, where air is passed over the insects and then through an adsorbent trap to capture the volatile compounds. The trapped compounds are then eluted with a solvent for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for separating and identifying the chemical structures of the pheromone components. The sample is injected into a gas chromatograph, where compounds are separated based on their volatility and interaction with a stationary phase. The separated compounds then enter a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for structural elucidation.[2]

Electrophysiological Assays

Electroantennography (EAG) is a technique used to measure the overall electrical response of an insect's antenna to a volatile stimulus. An isolated antenna is placed between two electrodes, and a puff of air containing the test compound is passed over it. The binding of the compound to olfactory receptors on the antenna generates a summed electrical potential, which is recorded as an electroantennogram.[3][4] This method is invaluable for screening compounds for biological activity.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) combines the separation power of GC with the sensitivity of the insect antenna as a biological detector. The effluent from the GC column is split, with one portion going to a standard detector (like a flame ionization detector) and the other being passed over an insect antenna. This allows for the precise identification of which compounds in a complex mixture are biologically active.[2]

Chemical Synthesis

Once a pheromone component is identified, chemical synthesis is necessary to confirm its structure and to produce sufficient quantities for behavioral assays and potential use in pest management. The Wittig reaction is a widely used method for the synthesis of alkenes, including long-chain unsaturated pheromones.[1][5][6][7] This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide to form a carbon-carbon double bond. The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of reagents and reaction conditions. For example, unstabilized ylides typically lead to the (Z)-alkene, while stabilized ylides favor the (E)-alkene.[5]

A plausible synthetic route to this compound would involve a Wittig reaction between an appropriate aldehyde and a phosphonium ylide, followed by reduction of any ester or other functional groups to the primary alcohol.

Signaling Pathway of Pheromone Detection

The detection of pheromones by insects is a complex process that begins at the antenna and culminates in a behavioral response.

-

Pheromone Binding and Transport : Pheromone molecules enter the aqueous lymph of the olfactory sensilla through pores in the cuticle. Here, they are bound by Pheromone-Binding Proteins (PBPs), which transport the hydrophobic pheromone molecules to the olfactory receptors.[3]

-

Receptor Activation : The PBP-pheromone complex interacts with an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). ORs are a large and diverse family of G protein-coupled receptors. The binding of the pheromone to its specific OR causes a conformational change in the receptor.

-

Signal Transduction : The activated OR interacts with a G-protein, typically of the Gq family in moths, initiating an intracellular signaling cascade. This leads to the opening of ion channels, causing a depolarization of the ORN membrane and the generation of action potentials (nerve impulses).

-

Neural Processing : The action potentials are transmitted along the axon of the ORN to the antennal lobe of the insect's brain. In the antennal lobe, the axons of ORNs that express the same type of OR converge on specific spherical structures called glomeruli. This spatial organization of olfactory information is crucial for the brain to discriminate between different odors. From the antennal lobe, the information is further processed in higher brain centers, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.

References

- 1. researchgate.net [researchgate.net]

- 2. E-6-Octadecen-1-ol acetate | C20H38O2 | CID 5367649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Semiochemical compound: (E,Z)-6,11-Hexadecadienyl acetate | C18H32O2 [pherobase.com]

- 4. pherobank.com [pherobank.com]

- 5. Field trials with the synthetic sex pheromone of the oak processionary moth Thaumetopoea processionea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sex Pheromone of the Click Beetle Agriotes pilosellus (Schönherr, 1718) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Sourcing 6(E)-Octadecenol for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential sources for the long-chain unsaturated alcohol 6(E)-Octadecenol, a molecule of interest for various research and development applications. Due to its specific stereochemistry, obtaining a pure laboratory standard of the (E)-isomer presents unique challenges compared to its more common (Z)-isomer. This document outlines strategies for sourcing, including commercial availability of the geometric isomer and a detailed protocol for chemical synthesis of this compound.

Commercial Availability of Octadecenol (B13825973) Isomers

A direct search for commercial suppliers of this compound reveals a significant disparity in availability compared to its cis-counterpart, 6(Z)-Octadecenol. The (Z)-isomer is readily available from various chemical suppliers, making it a convenient starting point for comparative studies or as a precursor for synthetic modifications.

Table 1: Commercial Suppliers of 6(Z)-Octadecenol

| Supplier | Product Name | Purity | CAS Number |

| Larodan | 6(Z)-Octadecenol | >99% | 2774-87-0 |

| INDOFINE Chemical Company | 6(Z)-OCTADECENOL | >99% | 2774-87-0 |

| MedChemExpress | 6(Z)-Octadecenol | Not specified | 2774-87-0 |

Note: The information in this table is based on publicly available data and may be subject to change. Please verify with the suppliers for current availability and specifications.

Chemical Synthesis of this compound

Given the lack of readily available commercial sources for this compound, chemical synthesis emerges as the most viable option for obtaining this specific isomer for laboratory use. The Horner-Wadsworth-Emmons (HWE) reaction is a well-established and highly effective method for the stereoselective synthesis of (E)-alkenes. This reaction utilizes a stabilized phosphonate (B1237965) ylide, which preferentially leads to the formation of the trans double bond.

Proposed Synthetic Pathway: Horner-Wadsworth-Emmons Reaction

The proposed synthesis of this compound involves a two-step process starting from commercially available precursors. The key transformation is the HWE olefination of hexanal (B45976) with a C12-phosphonate ylide.

Required Starting Materials and Potential Suppliers

The successful synthesis of this compound via the proposed HWE route requires the following key starting materials.

Table 2: Starting Materials for this compound Synthesis

| Reagent | Role | Potential Suppliers |

| 11-Bromo-1-undecanol | Precursor for the phosphonate | Jaydev Chemical Industries, Otto Chemie Pvt. Ltd., Parchem, Fisher Scientific |

| Triethyl phosphite | Reagent for Arbuzov reaction | Otto Chemie Pvt. Ltd., ChemicalBook, IndiaMART, Thermo Scientific Chemicals |

| Hexanal | Aldehyde for HWE reaction | Chemicalbull, AB Enterprises, The Lab Depot, Metoree |

| Sodium hydride (or other suitable base) | Base for ylide generation | Standard chemical suppliers |

| Anhydrous THF (or other suitable solvent) | Reaction solvent | Standard chemical suppliers |

Detailed Experimental Protocol

The following is a generalized, two-step protocol for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their laboratory setup and safety protocols.

Step 1: Synthesis of Diethyl (11-hydroxyundecyl)phosphonate (Arbuzov Reaction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 11-bromo-1-undecanol (1.0 eq) and triethyl phosphite (1.2 eq).

-

Reaction Execution: Heat the reaction mixture to approximately 150-160 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

Workup and Purification: After cooling to room temperature, remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure. The resulting crude diethyl (11-hydroxyundecyl)phosphonate can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound (Horner-Wadsworth-Emmons Reaction)

-

Ylide Formation: To a solution of diethyl (11-hydroxyundecyl)phosphonate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

-

Olefination: Cool the reaction mixture back to 0 °C and add a solution of hexanal (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-